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A comprehensive analysis of experimental data reveals Gallium Nitride's (GaN) superior

radiation hardness compared to Silicon (Si) and Silicon Carbide (SiC), positioning it as a robust

candidate for applications in harsh radiation environments such as space, avionics, and

nuclear power systems. While SiC also offers significant advantages over Si, GaN consistently

demonstrates a higher tolerance to multiple forms of radiation-induced damage.

Gallium Nitride's inherent material properties, including its wide bandgap and high atomic

bond strength, contribute to its remarkable resilience against radiation.[1][2] Experimental

studies consistently show that GaN devices can withstand significantly higher levels of total

ionizing dose (TID) and displacement damage dose (DDD) before performance degradation

compared to their Si and even SiC counterparts.[3] However, like other wide-bandgap

semiconductors, GaN is not immune to single-event effects (SEEs), which remain a critical

consideration for high-reliability applications.[4][5]

Comparative Analysis of Radiation Hardness
To provide a clear comparison, the radiation hardness of GaN, SiC, and Si is evaluated based

on three primary mechanisms of radiation damage: Total Ionizing Dose (TID), Displacement

Damage Dose (DDD), and Single-Event Effects (SEEs).[2]

Total Ionizing Dose (TID)
TID refers to the cumulative damage caused by ionizing radiation, which creates electron-hole

pairs in insulating layers, leading to trapped charge and degradation of device performance.
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This is a particularly critical parameter for metal-oxide-semiconductor (MOS) devices.

Semiconducto
r

Device Type
Radiation
Source

Key Findings TID Tolerance

GaN p-GaN HEMT Gamma-ray
< 18% threshold

voltage shift.[5]
High

GaN

Cascode (GaN

HEMT + Si

MOSFET)

Gamma-ray

Threshold

voltage shifts to

negative values

at 500 krad(Si) in

radiation-

hardened

versions.[5]

Moderate to High

SiC Planar MOSFET
Gamma-ray / X-

ray

Can be robust up

to 100 krad(Si),

with significant

changes above

300 krad(Si).[5]

Moderate to High

SiC Trench MOSFET X-ray

Shows significant

TID-induced

degradation at

doses as low as

10 krad(SiO2).[6]

Low to Moderate

Si MOSFET Gamma-ray

SOI MOSFETs

are generally

more vulnerable

to TID effects

than bulk Si.[7]

Hardening

techniques can

improve

tolerance.[8]

Low to Moderate

Displacement Damage Dose (DDD)
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DDD is caused by energetic particles displacing atoms from their lattice sites, creating defects

that degrade material properties like carrier mobility and lifetime.

Semiconductor Radiation Source Key Findings
Relative DDD
Hardness

GaN Protons, Neutrons

Estimated to be 1-2

orders of magnitude

less susceptible to

displacement damage

than Si.[3]

Very High

SiC Protons, Neutrons

Also estimated to be

1-2 orders of

magnitude less

susceptible to

displacement damage

than Si.[3] Si diodes

degrade ~4.6 times

faster than SiC

diodes.[9]

High

Si Protons, Neutrons

Serves as the

baseline for

comparison.[3]

Low

Single-Event Effects (SEEs)
SEEs are caused by a single energetic particle traversing the semiconductor, which can lead to

transient effects or catastrophic failure modes like Single-Event Burnout (SEB) and Single-

Event Gate Rupture (SEGR).
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Semiconductor Device Type Key Findings SEE Susceptibility

GaN Power HEMT

Susceptible to SEB,

often at drain-source

voltages significantly

below the rated

breakdown voltage.

[10]

Moderate to High

SiC Power MOSFET

Also susceptible to

SEB at voltages below

their rated values.[4]

Moderate to High

Si Power MOSFET

Susceptibility to SEB

is a known issue,

particularly in high-

voltage devices.

Moderate to High

Experimental Methodologies
The assessment of radiation hardness relies on standardized experimental protocols to ensure

comparable and reliable data.

Total Ionizing Dose (TID) Testing
TID testing is typically performed using a Cobalt-60 (⁶⁰Co) gamma-ray source or an X-ray

source. The device under test (DUT) is exposed to a specified total dose of radiation, often at

different dose rates. Key parameters like threshold voltage, leakage current, and

transconductance are measured before, during (in-situ), and after irradiation. Standardized test

methods such as MIL-STD-883 TM 1019 and ESCC 22900-5 are often followed to ensure

consistency. The total dose is measured in rad(material) or Gray (Gy(material)).

Displacement Damage Dose (DDD) Testing
DDD testing involves irradiating the semiconductor material or device with energetic particles

such as protons or neutrons from a particle accelerator or a nuclear reactor. The particle

fluence (particles/cm²) and energy are critical parameters. The degradation of material and

device properties, such as carrier concentration, mobility, and device gain, is measured as a
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function of fluence. The concept of Non-Ionizing Energy Loss (NIEL) is used to normalize the

damage caused by different particles and energies.

Single-Event Effects (SEE) Testing
SEE testing is conducted at heavy-ion accelerator facilities. The DUT is exposed to a beam of

ions with a known Linear Energy Transfer (LET), which is a measure of the energy deposited

per unit length. The cross-section for a specific SEE (e.g., SEB, SEGR) is measured as a

function of the ion's LET and the device's operating conditions (e.g., applied voltage). The

experimental setup is designed to detect and characterize the specific failure modes.

Mechanisms of Radiation Damage and Device
Failure
The interaction of radiation with semiconductor materials initiates a cascade of events that can

lead to performance degradation or catastrophic failure.

Radiation Damage Pathway in Semiconductors

Experimental Workflow for Assessing Radiation
Hardness
A systematic approach is crucial for accurately assessing the radiation hardness of a

semiconductor device.

Semiconductor Radiation Hardness Assessment Workflow

In conclusion, the available experimental data strongly supports the superior radiation

hardness of GaN-based semiconductors compared to Si and SiC, particularly in terms of

resistance to total ionizing dose and displacement damage. This makes GaN an enabling

technology for future electronic systems that must operate reliably in the most demanding

radiation environments. However, the susceptibility of GaN devices to single-event effects

necessitates careful consideration in circuit design and system-level mitigation strategies.

Further research and standardized testing will continue to refine the understanding of radiation

effects in these advanced materials and guide the development of even more robust devices.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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